

An In-Depth Technical Guide to Biotin-Dependent Carboxylases in Mammals

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Executive Summary

Biotin, or vitamin B7, is an essential cofactor for a small but vital class of enzymes known as biotin-dependent carboxylases. In mammals, this family includes four key enzymes that play indispensable roles in a variety of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. These enzymes—Pyruvate Carboxylase (PC), Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), and Methylcrotonyl-CoA Carboxylase (MCC)—catalyze the ATP-dependent fixation of bicarbonate into their respective substrates. Given their central roles in metabolism, these carboxylases are of significant interest as potential therapeutic targets for metabolic diseases, cancer, and inherited genetic disorders. This guide provides a comprehensive technical overview of these four enzymes, detailing their molecular structure, metabolic functions, regulatory mechanisms, and quantitative characteristics. Furthermore, it includes detailed experimental protocols for their study and visual diagrams of key metabolic and signaling pathways.

Introduction to Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are a conserved family of enzymes that catalyze carboxylation reactions, where a carboxyl group from bicarbonate is incorporated into a substrate.^[1] This process occurs in a two-step mechanism common to all members of this family.^[2]

- **Biotin Carboxylation:** The biotin carboxylase (BC) domain of the enzyme catalyzes the ATP-dependent carboxylation of the covalently bound biotin cofactor.
- **Carboxyl Transfer:** The carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to the specific substrate.

A third essential component is the biotin carboxyl carrier protein (BCCP) domain, which contains the lysine residue to which biotin is covalently attached and physically moves the carboxybiotin between the BC and CT active sites.[2] In mammals, these enzymes are large, multi-domain proteins.[2] Deficiencies in their function, due to genetic mutations or biotin deficiency, can lead to severe metabolic diseases.[3]

The Four Major Mammalian Biotin-Dependent Carboxylases

Mammalian cells contain four major biotin-dependent carboxylases, each with a distinct subcellular location and metabolic role.

Pyruvate Carboxylase (PC)

Pyruvate Carboxylase is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate.[4] This reaction is a crucial anaplerotic step, replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[4] PC is essential for gluconeogenesis in the liver and kidneys and plays a role in lipogenesis in adipose tissue and insulin secretion in pancreatic islets.[5][6][7]

- **Reaction:** $\text{Pyruvate} + \text{HCO}_3^- + \text{ATP} \rightarrow \text{Oxaloacetate} + \text{ADP} + \text{Pi}$ [3]
- **Structure:** PC exists as a homotetramer, with each subunit containing the BC, CT, and BCCP domains.[8]

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase is a key regulator of fatty acid metabolism.[9] Mammals express two isoforms:

- ACC1: Located in the cytosol, ACC1 catalyzes the first committed step of de novo fatty acid synthesis by producing malonyl-CoA.[10] It is highly expressed in lipogenic tissues like the liver and adipose tissue.[1]
- ACC2: Anchored to the outer mitochondrial membrane, ACC2 also produces malonyl-CoA. This localized pool of malonyl-CoA acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[10] ACC2 is predominantly expressed in oxidative tissues such as the heart and skeletal muscle.[1]
- Reaction: $\text{Acetyl-CoA} + \text{HCO}_3^- + \text{ATP} \rightarrow \text{Malonyl-CoA} + \text{ADP} + \text{Pi}$ [9]
- Structure: Both ACC1 and ACC2 are large homodimeric enzymes.[9]

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA Carboxylase is a mitochondrial enzyme essential for the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[11][12] It catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA.[13]

- Reaction: $\text{Propionyl-CoA} + \text{HCO}_3^- + \text{ATP} \rightarrow \text{D-Methylmalonyl-CoA} + \text{ADP} + \text{Pi}$ [13]
- Structure: PCC is a heterododecamer with an $\alpha_6\beta_6$ subunit composition. The α subunit contains the BC and BCCP domains, while the β subunit houses the CT activity.[11][13]

Methylcrotonyl-CoA Carboxylase (MCC)

Methylcrotonyl-CoA Carboxylase is another mitochondrial enzyme that plays a critical role in the degradation pathway of the essential amino acid leucine.[14][15] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[14]

- Reaction: $3\text{-Methylcrotonyl-CoA} + \text{HCO}_3^- + \text{ATP} \rightarrow 3\text{-Methylglutaconyl-CoA} + \text{ADP} + \text{Pi}$ [14]
- Structure: Similar to PCC, the MCC holoenzyme is a heterododecamer ($\alpha_6\beta_6$). The α subunit contains the biotin-binding domain, and the β subunit provides the carboxyltransferase activity.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the four mammalian biotin-dependent carboxylases.

Table 1: Subcellular Localization and Tissue Distribution

Enzyme	Subcellular Localization	Predominant Tissue Expression
Pyruvate Carboxylase (PC)	Mitochondria[3]	Liver, Kidney, Adipose Tissue, Pancreatic Islets[3][4]
Acetyl-CoA Carboxylase 1 (ACC1)	Cytosol[10]	Lipogenic tissues: Liver, Adipose Tissue[1]
Acetyl-CoA Carboxylase 2 (ACC2)	Outer Mitochondrial Membrane[10]	Oxidative tissues: Heart, Skeletal Muscle[1]
Propionyl-CoA Carboxylase (PCC)	Mitochondria[11]	Widely expressed, higher levels in liver
Methylcrotonyl-CoA Carboxylase (MCC)	Mitochondria[14]	Widely expressed, higher levels in liver and kidney[15]

Table 2: Kinetic Parameters

Enzyme	Substrate	Km (mM)	Vmax	Notes
Pyruvate Carboxylase (PC)	Pyruvate	0.28 ± 0.03 [16]	24.4 ± 0.74 min ⁻¹ [16]	Activity is allosterically activated by Acetyl-CoA.
ATP	$0.64 - 1.01$ [16]	$36.0 - 51.9$ min ⁻¹ [16]	Exhibits substrate inhibition at high ATP concentrations.	
Bicarbonate	22.1 ± 1.9 [16]	29.0 ± 0.9 min ⁻¹ [16]		
Acetyl-CoA Carboxylase (ACC)	Acetyl-CoA	$0.004 - 0.4$ [17]	-	Km is lowered by allosteric activators like citrate and CoA. [17]
ATP	-	-		
Bicarbonate	-	-		
Propionyl-CoA Carboxylase (PCC)	Propionyl-CoA	0.29 [11]	-	
ATP	≥ 3.0 (Required) [13]	-		
Bicarbonate	3.0 [11] [13]	-		
Methylcrotonyl-CoA Carboxylase (MCC)	3-Methylcrotonyl-CoA	-	-	Kinetic data in mammals is less defined in literature.
ATP	-	-		

Bicarbonate	-	-
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Note: Vmax values are highly dependent on enzyme purity and assay conditions and are provided here as reported in the specific study.

Regulation of Carboxylase Activity

The activities of biotin-dependent carboxylases are tightly regulated by allosteric effectors, covalent modifications, and transcriptional control to meet the metabolic needs of the cell.

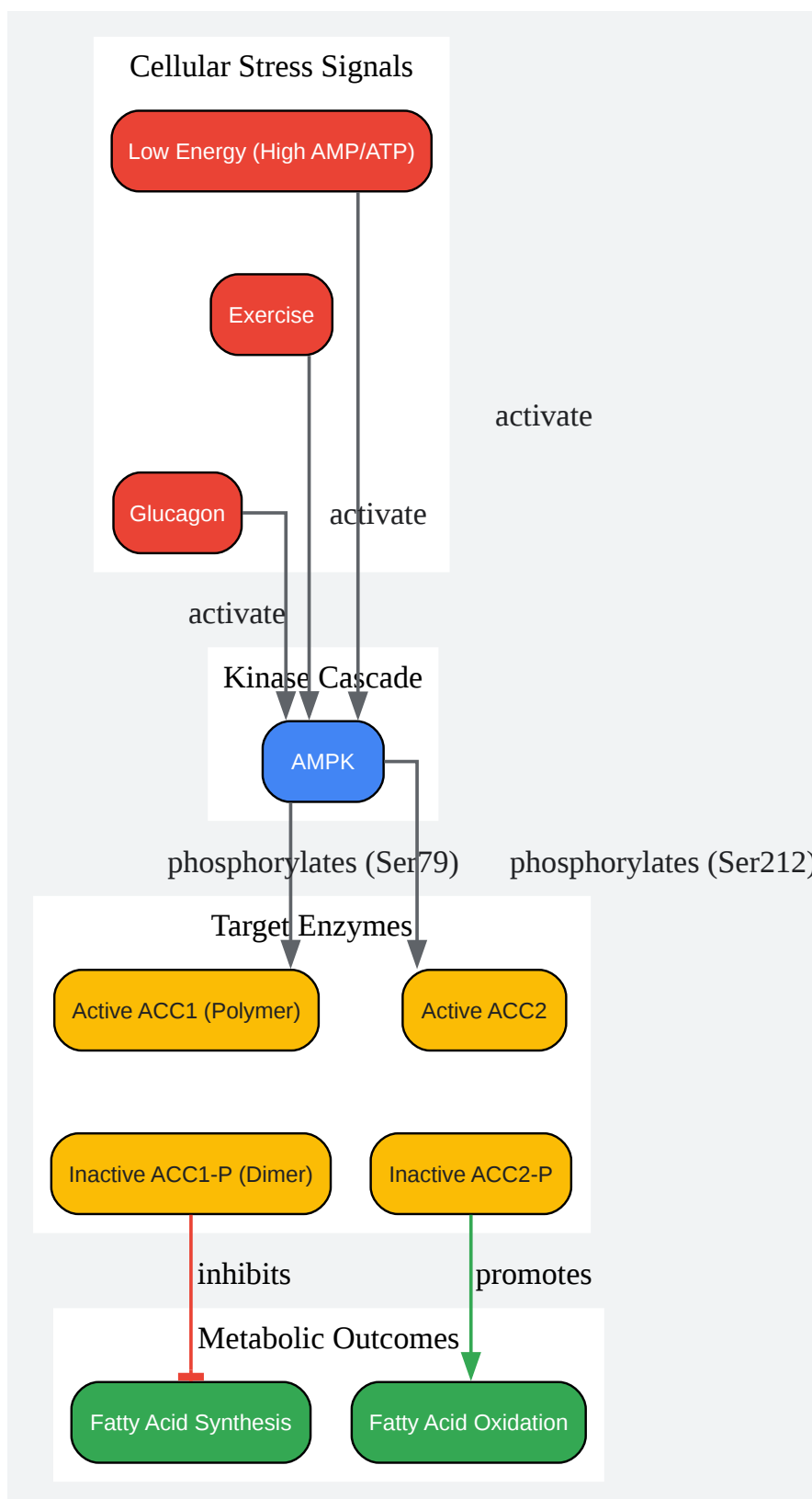
Allosteric Regulation

- **Pyruvate Carboxylase (PC):** PC is critically dependent on the allosteric activator acetyl-CoA. [3] High levels of acetyl-CoA, signaling an abundance of energy and fatty acid oxidation products, stimulate PC to produce oxaloacetate for gluconeogenesis or to replenish the TCA cycle.
- **Acetyl-CoA Carboxylase (ACC):** ACC is allosterically activated by citrate, which promotes the polymerization of inactive dimers into active filaments.[9] Citrate signals an excess of mitochondrial acetyl-CoA that has been exported to the cytosol, priming the cell for fatty acid synthesis. Conversely, long-chain fatty acyl-CoAs provide feedback inhibition.[9]

Covalent Modification: The AMPK-ACC Signaling Axis

A primary mechanism for the short-term regulation of ACC is phosphorylation by AMP-activated protein kinase (AMPK), a central energy sensor in the cell.[18]

- **Mechanism:** When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated. [19] Activated AMPK phosphorylates ACC1 at Ser79 and ACC2 at Ser212, leading to their inactivation.[19][20]
- **Metabolic Outcome:** This phosphorylation inhibits de novo fatty acid synthesis (an energy-consuming process) and simultaneously relieves the inhibition of CPT1, promoting fatty acid oxidation to generate ATP.[18][21] Hormones like glucagon and epinephrine can trigger this pathway, while insulin promotes the dephosphorylation and activation of ACC.[9]



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Caption: Regulation of Acetyl-CoA Carboxylase (ACC) by AMPK.

Experimental Protocols

Accurate measurement of carboxylase activity is crucial for research and diagnostics. Below are principles and methodologies for common assays.

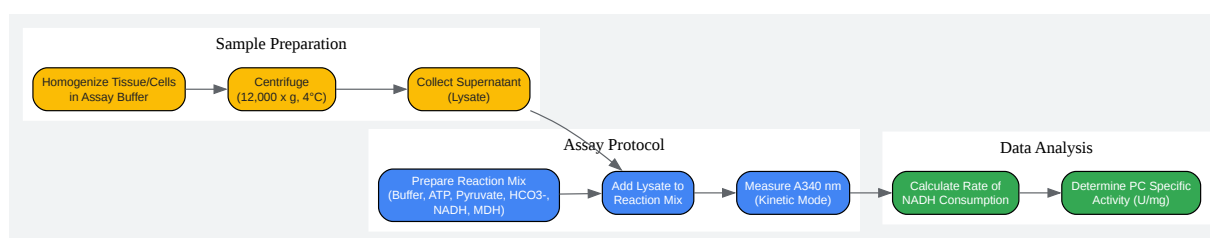
Pyruvate Carboxylase (PC) Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).

- Principle:
 - PC: $\text{Pyruvate} + \text{HCO}_3^- + \text{ATP} \rightarrow \text{Oxaloacetate} + \text{ADP} + \text{P}_i$
 - MDH: $\text{Oxaloacetate} + \text{NADH} + \text{H}^+ \rightarrow \text{Malate} + \text{NAD}^+$ The rate of PC activity is directly proportional to the decrease in absorbance at 340 nm due to NADH oxidation.
- Methodology:
 - Sample Preparation: Homogenize tissues or cells in an ice-cold assay buffer (e.g., Tris-HCl). Centrifuge to pellet debris and collect the supernatant containing the mitochondrial lysate.[\[22\]](#)[\[23\]](#)
 - Reaction Mixture: Prepare a reaction cocktail in a UV-transparent cuvette containing Tris-HCl buffer (pH ~8.0), MgCl_2 , ATP, sodium bicarbonate, pyruvate, NADH, and an excess of malate dehydrogenase.[\[5\]](#)[\[16\]](#)
 - Initiation and Measurement: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C). Initiate the reaction by adding the cell or tissue lysate.[\[5\]](#)[\[24\]](#)
 - Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.[\[24\]](#)
 - Calculation: Calculate the rate of NADH consumption using its molar extinction coefficient ($6220 \text{ M}^{-1}\text{cm}^{-1}$). One unit of PC activity is defined as the amount of enzyme that catalyzes

the formation of 1 μmol of oxaloacetate (or consumption of 1 μmol of NADH) per minute.

[23]



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Caption: Workflow for a coupled spectrophotometric PC activity assay.

Acetyl-CoA Carboxylase (ACC) Activity Assay ([¹⁴C]Bicarbonate Fixation Assay)

This is a classic and highly sensitive radiometric assay that directly measures the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

- Principle: ACC catalyzes the incorporation of $\text{H}^{14}\text{CO}_3^-$ into acetyl-CoA to form [^{14}C]malonyl-CoA. The reaction is stopped with acid, which drives off unreacted $\text{H}^{14}\text{CO}_3^-$ as $^{14}\text{CO}_2$ gas, leaving only the acid-stable radiolabeled product for quantification.
- Methodology:
 - Sample Preparation: Prepare cytosolic extracts from tissues or cells.
 - Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl_2 , acetyl-CoA, and an allosteric activator like citrate.
 - Initiation and Incubation: Initiate the reaction by adding the sample and radiolabeled sodium bicarbonate ($\text{NaH}^{14}\text{CO}_3$). Incubate at 37°C for a defined period.

- Stopping and Scintillation Counting: Terminate the reaction by adding a strong acid (e.g., HCl). Evaporate the samples to dryness to remove volatile $^{14}\text{CO}_2$. Re-dissolve the remaining acid-stable product in water and add a scintillation cocktail.
- Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of ^{14}C incorporated is proportional to the ACC activity, typically expressed as nmol of $\text{H}^{14}\text{CO}_3^-$ fixed per minute per mg of protein.

PCC and MCC Activity Assay (^{14}C)Bicarbonate Fixation Assay)

The same radiometric principle used for ACC can be applied to PCC and MCC, using their specific substrates.

- Principle: The enzyme incorporates $\text{H}^{14}\text{CO}_3^-$ into the substrate (propionyl-CoA for PCC, 3-methylcrotonyl-CoA for MCC) to form a radiolabeled, acid-stable product.
- Methodology:
 - Sample Preparation: Use mitochondrial lysates from cultured fibroblasts or isolated lymphocytes.[\[25\]](#)
 - Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl pH ~8.0), ATP, MgCl_2 , and the specific substrate (propionyl-CoA or 3-methylcrotonyl-CoA).[\[25\]](#)
 - Initiation: Start the reaction by adding the lysate and $\text{NaH}^{14}\text{CO}_3$.[\[25\]](#)
 - Stopping and Measurement: Stop the reaction with acid (e.g., trichloroacetic acid), precipitate the protein, and measure the radioactivity incorporated into the acid-stable pellet using a liquid scintillation counter.[\[26\]](#)
 - Calculation: Activity is expressed as nmol of $\text{H}^{14}\text{CO}_3^-$ fixed per hour per mg of protein.[\[26\]](#)

Conclusion

The four mammalian biotin-dependent carboxylases are central players in intermediary metabolism, linking the catabolism of carbohydrates, fats, and amino acids. Their intricate

regulation and critical roles in cellular processes make them fascinating subjects of study and important targets for therapeutic intervention. A thorough understanding of their biochemical properties, quantitative characteristics, and regulatory networks, facilitated by robust experimental methodologies, is essential for advancing research in metabolic diseases and developing novel treatment strategies.

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